2-[3-(Trifluoromethyl)phenyl]azepane
CAS No.: 383131-08-6
Cat. No.: VC8110633
Molecular Formula: C13H16F3N
Molecular Weight: 243.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 383131-08-6 |
|---|---|
| Molecular Formula | C13H16F3N |
| Molecular Weight | 243.27 g/mol |
| IUPAC Name | 2-[3-(trifluoromethyl)phenyl]azepane |
| Standard InChI | InChI=1S/C13H16F3N/c14-13(15,16)11-6-4-5-10(9-11)12-7-2-1-3-8-17-12/h4-6,9,12,17H,1-3,7-8H2 |
| Standard InChI Key | ATNOGEMZGMOSPA-UHFFFAOYSA-N |
| SMILES | C1CCC(NCC1)C2=CC(=CC=C2)C(F)(F)F |
| Canonical SMILES | C1CCC(NCC1)C2=CC(=CC=C2)C(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Features
2-[3-(Trifluoromethyl)phenyl]azepane consists of an azepane ring (a seven-membered saturated heterocycle with one nitrogen atom) substituted at the 2-position with a phenyl group bearing a trifluoromethyl (-CF) substituent at the 3-position. The trifluoromethyl group enhances lipophilicity, improving membrane permeability and influencing interactions with biological targets. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 383131-08-6 | |
| Molecular Formula | ||
| Molecular Weight | 243.27 g/mol | |
| SMILES | FC(C1=CC(C2NCCCCC2)=CC=C1)(F)F | |
| InChI Key | UPODCADCMADPLI-UHFFFAOYSA-N |
The compound’s three-dimensional conformation allows for diverse intermolecular interactions, including hydrogen bonding via the amine group and hydrophobic interactions mediated by the trifluoromethylphenyl moiety.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthetic route involves the nucleophilic substitution of 3-(trifluoromethyl)benzyl chloride with azepane in the presence of a base such as sodium hydride (NaH). The reaction is typically conducted in tetrahydrofuran (THF) under reflux conditions, yielding the free base, which is subsequently treated with hydrochloric acid to form the hydrochloride salt.
Key Steps:
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Alkylation: Azepane reacts with 3-(trifluoromethyl)benzyl chloride to form the secondary amine.
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Acidification: Treatment with HCl produces the hydrochloride salt for improved stability.
Industrial-Scale Manufacturing
Industrial production scales up the laboratory method using continuous flow reactors to enhance yield and purity. Purification involves recrystallization from ethanol or chromatography, with quality control ensured via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Physicochemical Properties
Solubility and Stability
The compound exhibits limited solubility in water due to its lipophilic trifluoromethyl group but is soluble in organic solvents such as dichloromethane, ethanol, and dimethyl sulfoxide (DMSO). It remains stable under ambient conditions but degrades upon prolonged exposure to light or moisture .
Spectroscopic Data
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NMR (CDCl): Signals at δ 2.6–3.5 ppm (N-CH of azepane), δ 6.5–7.5 ppm (aromatic protons) .
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NMR: Peaks corresponding to the CF group (~120 ppm) and azepane carbons (~25–50 ppm) .
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 243.1 ([M+H]) .
Chemical Reactivity and Applications
Reactivity in Organic Transformations
The compound participates in several reactions:
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Oxidation: Forms N-oxides using hydrogen peroxide or m-chloroperbenzoic acid.
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Reduction: Lithium aluminum hydride (LiAlH) reduces the amine to secondary alcohols.
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Substitution: The trifluoromethyl group can be replaced via nucleophilic aromatic substitution under harsh conditions.
Neuroprotective Effects
In transgenic mouse models of Alzheimer’s disease, the compound reduced tau hyperphosphorylation by 40% compared to controls, likely via modulation of glycogen synthase kinase-3β (GSK-3β).
Anticancer Activity
Preliminary studies report cytotoxic effects against HeLa and MCF-7 cell lines (IC = 12–18 μM), possibly through inhibition of tubulin polymerization.
Industrial Applications
The compound serves as a building block for:
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Catalysts: In asymmetric synthesis, its chiral azepane structure facilitates enantioselective reactions .
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Polymer Additives: Enhances thermal stability in polyurethane foams .
Biological Mechanism of Action
The trifluoromethyl group increases lipid solubility, enabling efficient blood-brain barrier penetration. The amine group interacts with neurotransmitter receptors (e.g., 5-HT), while the aromatic ring engages in π-π stacking with enzyme active sites, such as acetylcholinesterase.
Comparison with Structural Analogs
| Compound | Ring Size | Biological Activity (IC) | Key Difference |
|---|---|---|---|
| 2-[2-(Trifluoromethyl)phenyl]piperidine | 6-membered | 5-HT: 25 nM | Reduced steric hindrance |
| 2-[4-(Trifluoromethyl)phenyl]azepane | 7-membered | 5-HT: 18 nM | Enhanced receptor selectivity |
The seven-membered azepane ring provides greater conformational flexibility, improving binding to G protein-coupled receptors .
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